An In-depth Technical Guide to the Synthesis and Characterization of Pazufloxacin Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Pazufloxacin Hydrochloride
This guide provides a comprehensive technical overview for the chemical synthesis and analytical characterization of Pazufloxacin Hydrochloride, a potent fourth-generation fluoroquinolone antibiotic. Designed for researchers, chemists, and drug development professionals, this document elucidates the causal chemistry behind the synthetic pathway and details the rigorous analytical workflows required to validate the final active pharmaceutical ingredient (API).
I. Strategic Approach to Pazufloxacin Synthesis
Pazufloxacin, with its characteristic tricyclic core and a unique C-10 aminocyclopropyl substituent, presents a distinct synthetic challenge.[1] The molecule's efficacy is intrinsically linked to its stereochemistry, specifically the (S)-configuration at the C-3 position of the oxazine ring. Therefore, a successful synthesis must be stereoselective and efficient.
The industrial synthesis of Pazufloxacin has evolved from longer, more complex routes to more streamlined processes.[2] Modern strategies converge on the late-stage introduction of the 1-aminocyclopropyl group onto a pre-formed (S)-configured tricyclic quinolone core. This approach avoids carrying the complex amine substituent through multiple steps and leverages a well-established, chirally-pure intermediate.[2]
The following workflow outlines an improved, industrially relevant synthetic pathway.
Caption: A streamlined synthetic pathway for Pazufloxacin Hydrochloride.
Detailed Synthetic Protocol & Mechanistic Rationale
The synthesis begins with the key intermediate, (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid (Compound 1 ), which provides the necessary stereochemistry and the core ring structure.
Step 1: Nucleophilic Substitution to form (S)-10-(cyanomethyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid (Compound 2)
-
Protocol:
-
To a solution of Compound 1 in dimethyl sulfoxide (DMSO), add anhydrous potassium carbonate (K₂CO₃) and ethyl cyanoacetate.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen) and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture, quench with water, and acidify to precipitate the product.
-
Filter, wash with water, and dry to yield Compound 2 .
-
-
Causality: The C-10 position on the quinolone ring is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent fluorine and carbonyl groups. DMSO is selected as the solvent because its polar aprotic nature accelerates the rate of this SₙAr reaction, leading to higher yields and shorter reaction times.[2] Potassium carbonate acts as a base to deprotonate the ethyl cyanoacetate, forming the nucleophilic enolate.
Step 2: Cyclopropylation to form (S)-10-(1-cyanocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid (Compound 3)
-
Protocol:
-
Suspend Compound 2 in a suitable solvent like dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), to deprotonate the α-carbon of the cyanomethyl group.
-
Slowly add 1,2-dibromoethane to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC/HPLC).
-
Work up the reaction by carefully quenching with water and acidifying to precipitate the product.
-
Filter, wash, and dry to obtain Compound 3 .[2]
-
-
Causality: This step constructs the crucial cyclopropyl ring via a tandem alkylation. The strong base (NaH) generates a carbanion which first attacks one carbon of 1,2-dibromoethane, displacing a bromide ion. A subsequent intramolecular cyclization occurs as the newly formed intermediate attacks the second brominated carbon, displacing the final bromide and forming the stable three-membered ring.
Step 3: Hofmann Rearrangement to form Pazufloxacin Free Base (Compound 4)
-
Protocol:
-
Prepare a cold (0°C) aqueous solution of sodium hydroxide.
-
Add a solution of sodium hypochlorite (NaClO, commercial bleach).
-
Slowly add Compound 3 to the cold alkaline hypochlorite solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.[2]
-
Gently heat the mixture (e.g., 70°C) for a short period to ensure complete reaction.[2]
-
Cool the solution and carefully adjust the pH to the isoelectric point (around pH 6-7) using concentrated hydrochloric acid to precipitate the Pazufloxacin free base.[2]
-
Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.
-
-
Causality: This is a modified Hofmann rearrangement (often termed Hofmann degradation) that converts the nitrile group, via an intermediate primary amide formed in situ under the basic hydrolytic conditions, into a primary amine with the loss of a carbon atom. The nitrile is first hydrolyzed to a carboxamide. The amide is then converted by the hypochlorite into an N-haloamide, which, upon deprotonation by the base, rearranges to an isocyanate. Finally, the isocyanate is hydrolyzed to yield the primary amine of the 1-aminocyclopropyl group. This elegant one-pot reaction accomplishes both hydrolysis and rearrangement.
Step 4: Formation of Pazufloxacin Hydrochloride (Compound 5)
-
Protocol:
-
Suspend the purified Pazufloxacin free base (Compound 4 ) in a suitable solvent such as ethanol or isopropanol.
-
Add a stoichiometric amount of concentrated hydrochloric acid while stirring.
-
The hydrochloride salt will precipitate out of the solution. Stir for a sufficient time to ensure complete salt formation.
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final Pazufloxacin Hydrochloride API.
-
-
Causality: The primary amine of the 1-aminocyclopropyl group is basic and readily reacts with a strong acid like HCl in an acid-base reaction. This forms the ammonium salt, which is typically a more crystalline, stable, and water-soluble solid than the free base, making it ideal for pharmaceutical formulations.
II. Rigorous Characterization of Pazufloxacin Hydrochloride
Confirming the identity, purity, and quality of the synthesized Pazufloxacin Hydrochloride is paramount. A multi-technique analytical approach is required, as outlined by ICH guidelines.
Caption: A comprehensive workflow for the analytical characterization of Pazufloxacin HCl.
A. Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of Pazufloxacin and quantifying any process-related impurities.[5]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: An optimized isocratic or gradient mixture of an aqueous buffer and an organic modifier. A common system is a mixture of phosphate buffer (pH 4) and methanol (e.g., 50:50 v/v).[4][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV detection at the λmax of Pazufloxacin, typically 249 nm.[6][7]
-
Sample Preparation: Accurately weigh and dissolve the Pazufloxacin HCl sample in the mobile phase to a known concentration (e.g., 10-20 µg/mL).[6]
-
Injection Volume: 20 µL.[4]
Data Presentation: HPLC Method Validation Parameters
| Parameter | Typical Value/Range | Rationale & Significance |
| Linearity Range | 5 - 25 µg/mL[6] | Ensures the detector response is proportional to the analyte concentration. |
| Correlation Coeff. (r²) | > 0.998[6] | Indicates a strong linear relationship between concentration and response. |
| LOD (Limit of Detection) | ~0.8 µg/mL[4] | The lowest concentration of analyte that can be reliably detected. |
| LOQ (Limit of Quantitation) | ~2.4 µg/mL[4] | The lowest concentration that can be accurately and precisely quantified. |
| Accuracy (% Recovery) | 98 - 102%[4] | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | < 2%[8] | Demonstrates the reproducibility of the method under the same conditions. |
B. Spectroscopic Structural Confirmation
Spectroscopic methods provide unambiguous confirmation of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. Expected signals include aromatic protons, the CH₂ and CH groups of the oxazine ring, the methyl group, and the characteristic high-field signals for the cyclopropyl protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule, including the distinct signals for the carbonyl carbons (acid and ketone) and the quaternary carbons of the aromatic system.
-
¹⁹F NMR: A single resonance is expected, confirming the presence and electronic environment of the fluorine atom on the quinolone core.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight of the protonated molecule [M+H]⁺, providing definitive evidence of the compound's identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies key functional groups. Characteristic absorption bands include a broad O-H stretch for the carboxylic acid, C=O stretches for the ketone and carboxylic acid functionalities, N-H stretches for the ammonium group, and C-F stretches.
-
UV-Visible Spectroscopy: Used for quantitative analysis, this method confirms the absorbance maximum (λmax) of the molecule, which is typically observed around 247-249 nm in 0.1N HCl.[7][9]
C. Physicochemical and Solid-State Characterization
-
Powder X-Ray Diffraction (PXRD): This technique is crucial for characterizing the solid-state nature of the API.[10] It provides a unique "fingerprint" of the crystalline form, which is essential for ensuring batch-to-batch consistency and identifying any potential polymorphism. The diffraction pattern can confirm the long-range molecular order of the hydrochloride salt.[10]
-
Melting Point: A sharp melting point is a primary indicator of high purity for a crystalline solid. The value is recorded and compared against a reference standard.
III. Conclusion
The synthesis and characterization of Pazufloxacin Hydrochloride require a blend of precise synthetic execution and rigorous analytical validation. The outlined synthetic route represents an efficient and scalable pathway, while the comprehensive characterization workflow ensures that the final API meets the stringent identity, purity, and quality standards demanded by the pharmaceutical industry. By understanding the causality behind each step—from the choice of solvent in a nucleophilic substitution to the selection of a mobile phase in HPLC—researchers can troubleshoot, optimize, and reliably produce this critical antibiotic.
References
- Synthesis of Pazufloxacin - Semantic Scholar. (n.d.).
- Validated Stability-indicating HPLC and Thin Layer Densitometric Methods for the Determination of Pazufloxacin: Application to Pharmaceutical - Longdom Publishing. (2014, April 25).
- Patel, K. M., & Suhagia, B. N. (2017). RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation. International Journal of Pharmaceutical and Drug Analysis, 5(7), 249-255.
- RP-HPLC Method Development and Validation of Pazufloxacin in their Bulk and formulation. (2017, July 19).
- Tselukovskaya, E. D., Buikin, P. A., Goloveshkin, A. S., Dorovatovskii, P. V., & Vologzhanina, A. V. (2025). Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. Crystals, 15(9), 812.
- A Green Approach for Quantification of Pazufloxacin Mesylate and its Process-Related Impurities in Pharmaceutical Products Using UPLC. (n.d.). Toxicology International.
- CN102295652A - Improvement method for pazufloxacin mesylate synthesis process - Google Patents. (n.d.).
- Abdallah, N. A., Ayad, M. F., & El-Kosasy, A. M. (2012). HPLC and Densitometric TLC Methods for Simultaneous Determination of Pazufloxacin with Some Co-administered Drugs in Human Plasma. Journal of Chromatographic Science, 3(8).
- Development and validation of a spectrofluorimetric method for pazufloxacin. (2024, August 12).
- HPLC and Densitometric TLC Methods for Simultaneous Determination of Pazufloxacin with Some Co-Administered Drugs in Human Plasma - Longdom Publishing. (n.d.).
- UV method development and validation for pazufloxacin mesylate. (2024, August 9).
Sources
- 1. longdom.org [longdom.org]
- 2. CN102295652A - Improvement method for pazufloxacin mesylate synthesis process - Google Patents [patents.google.com]
- 3. Synthesis of Pazufloxacin | Semantic Scholar [semanticscholar.org]
- 4. ijpda.org [ijpda.org]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. ijpda.org [ijpda.org]
- 7. longdom.org [longdom.org]
- 8. Development and validation of a spectrofluorimetric method for pazufloxacin. [wisdomlib.org]
- 9. UV method development and validation for pazufloxacin mesylate. [wisdomlib.org]
- 10. Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate [mdpi.com]
